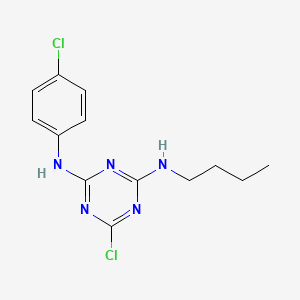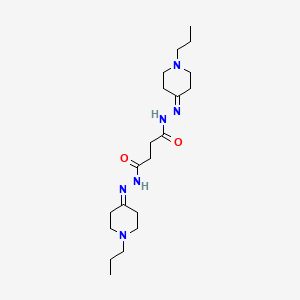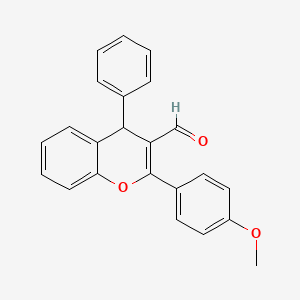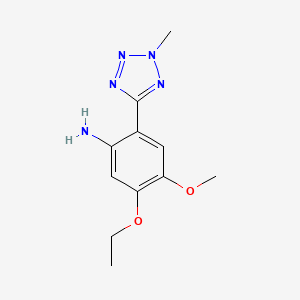
N-butyl-6-chloro-N'-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-6-chloro-N'-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, commonly known as BCT, is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCT is a potent inhibitor of photosynthesis, and its unique chemical structure makes it an attractive candidate for use in herbicides and pesticides.
Wissenschaftliche Forschungsanwendungen
BCT has been extensively studied for its potential applications in herbicides and pesticides. Its inhibitory effect on photosynthesis makes it an attractive candidate for use in controlling weeds and other unwanted plants. In addition to its use in agriculture, BCT has also been studied for its potential applications in the treatment of cancer and other diseases.
Wirkmechanismus
BCT works by inhibiting the electron transport chain in photosystem II of plants, leading to a disruption in the photosynthetic process. This results in the accumulation of reactive oxygen species, which ultimately leads to cell death. BCT has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BCT has been shown to have a wide range of biochemical and physiological effects. In plants, BCT inhibits photosynthesis, leading to a reduction in growth and ultimately cell death. In animals, BCT has been shown to have both toxic and non-toxic effects, depending on the dose and duration of exposure. BCT has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BCT in laboratory experiments is its potent inhibitory effect on photosynthesis. This makes it an attractive candidate for use in studying the photosynthetic process and its regulation. However, one of the limitations of using BCT in laboratory experiments is its potential toxicity to animals and humans. Careful handling and proper safety precautions must be taken to avoid exposure to BCT.
Zukünftige Richtungen
There are several future directions for research on BCT. One area of research is the development of more potent and selective inhibitors of photosynthesis. Another area of research is the development of new applications for BCT, such as in the treatment of cancer and other diseases. Additionally, further studies are needed to determine the potential toxicity of BCT to humans and animals, as well as its environmental impact.
Synthesemethoden
BCT can be synthesized through a multistep process involving the reaction of 4-chloroaniline with butylamine to form N-butyl-4-chloroaniline. This intermediate product is then reacted with cyanuric chloride to produce BCT. The synthesis of BCT is relatively straightforward and can be performed using standard laboratory equipment.
Eigenschaften
IUPAC Name |
4-N-butyl-6-chloro-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N5/c1-2-3-8-16-12-18-11(15)19-13(20-12)17-10-6-4-9(14)5-7-10/h4-7H,2-3,8H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBBALRRDKWVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)Cl)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)


![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)

![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)
![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)
![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)

![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)